

# Ac-VAD-pNA: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ac-VAD-pNA

Cat. No.: B12370399

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Acetyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide (**Ac-VAD-pNA**). This chromogenic substrate is a valuable tool for the detection and characterization of caspase activity, particularly in the context of apoptosis and inflammatory signaling pathways.

## Chemical Properties and Structure

**Ac-VAD-pNA** is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. The peptide sequence, Val-Ala-Asp, is recognized and cleaved by specific caspases, leading to the release of the yellow pNA molecule, which can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of **Ac-VAD-pNA**

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>27</sub> N <sub>5</sub> O <sub>8</sub>	--INVALID-LINK--
Molecular Weight	465.5 g/mol	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Solubility	Soluble in DMSO. Partially soluble in water and aqueous buffers (pH 7).	--INVALID-LINK--, --INVALID-LINK--
Storage	Store lyophilized at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.	--INVALID-LINK--

The cleavage of **Ac-VAD-pNA** by a caspase occurs after the aspartic acid residue. The released p-nitroaniline has a maximum absorbance at 405 nm, allowing for the sensitive and continuous monitoring of enzyme activity.

## Substrate Specificity and Kinetic Data

While **Ac-VAD-pNA** is often marketed as a general caspase substrate, its cleavage efficiency varies among different caspase family members. The tetrapeptide sequence dictates the substrate specificity. For instance, caspase-1 preferentially cleaves after a Tyr-Val-Ala-Asp (YVAD) sequence, while caspase-3 favors an Asp-Glu-Val-Asp (DEVD) sequence. The Val-Ala-Asp (VAD) sequence of **Ac-VAD-pNA** makes it a substrate for several caspases, with a notable activity for caspase-1.

To provide a comparative context, the kinetic parameters for the widely studied substrate Ac-DEVD-pNA are presented below. The seminal work by Talanian et al. (1997) systematically characterized the substrate specificities of various caspases.

Table 2: Michaelis-Menten Constants (Km) for Ac-DEVD-pNA Cleavage by Various Human Caspases

Caspase	K <sub>m</sub> (μM)
Caspase-1	18
Caspase-2	Not cleaved
Caspase-3	11
Caspase-4	32
Caspase-6	180
Caspase-7	12

Data extracted from Talanian, R.V., et al. (1997). Substrate specificities of caspase family proteases. J Biol Chem, 272(15), 9677-82.

## Experimental Protocols

The following is a generalized protocol for a colorimetric caspase-1 activity assay using **Ac-VAD-pNA**. This protocol can be adapted for use with other caspases and in various formats, including 96-well plates for high-throughput screening.

## Reagent Preparation

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
- **Ac-VAD-pNA** Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.
- pNA Standard Solution: Prepare a 1 mM stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve.

## Sample Preparation (Cell Lysates)

- Induce apoptosis in your cell line of interest using the desired method. Include a non-induced control group.
- Harvest cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100  $\mu$ L per  $1-5 \times 10^6$  cells).
- Incubate on ice for 15-20 minutes.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cytosolic extract) to a pre-chilled tube. Determine the protein concentration of the lysate.

## Caspase-1 Activity Assay

- In a 96-well microplate, add 50-100  $\mu$ g of cell lysate protein to each well.
- Adjust the volume in each well to 90  $\mu$ L with Assay Buffer.
- To start the reaction, add 10  $\mu$ L of 10 mM **Ac-VAD-pNA** stock solution to each well (final concentration: 1 mM).
- Incubate the plate at 37°C and protect it from light.
- Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) using a microplate reader.
- For quantification, generate a standard curve using the pNA standard solution.
- Calculate the caspase activity, often expressed as fold increase over the non-induced control or in terms of nmol of pNA released per minute per mg of protein.

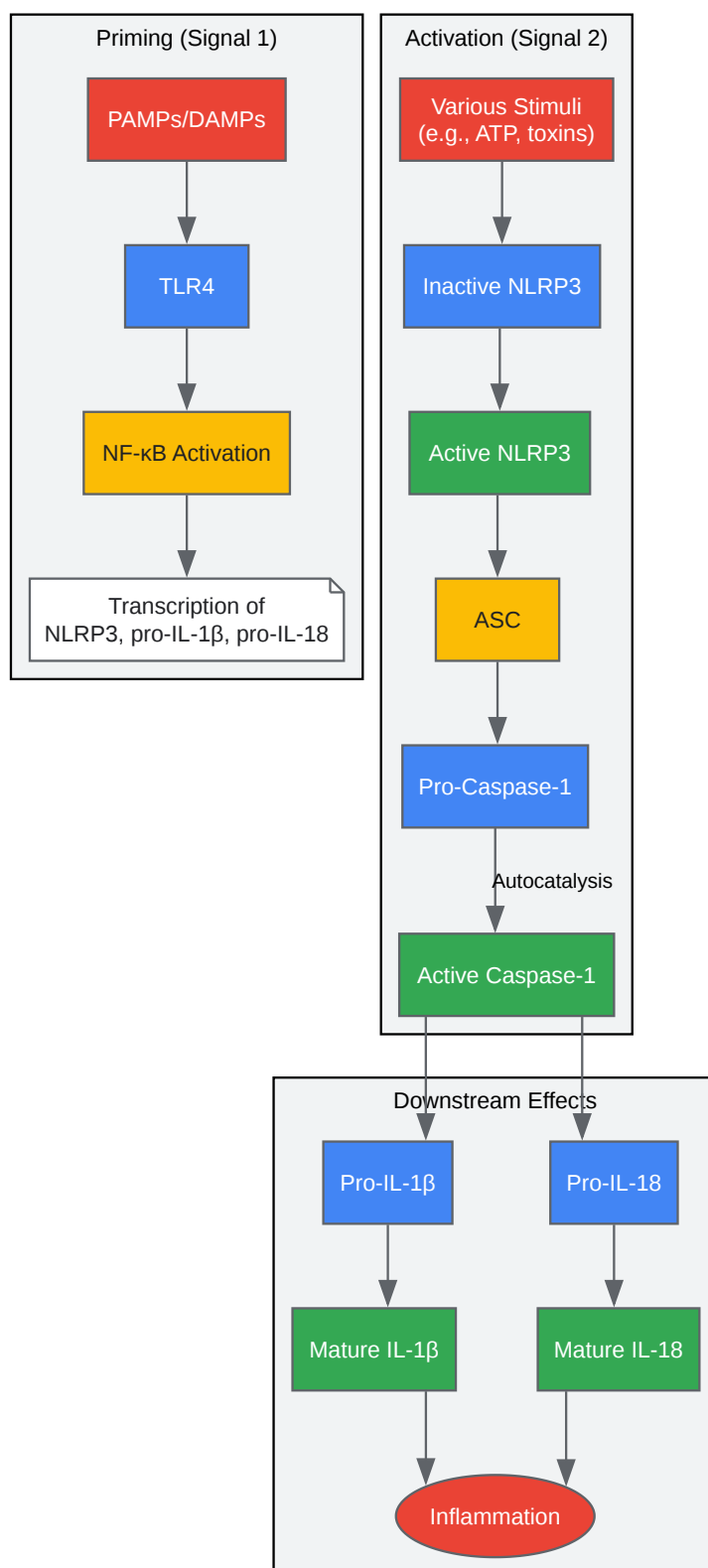
## Signaling Pathways and Experimental Workflows

**Ac-VAD-pNA** is a valuable tool for dissecting signaling pathways that involve caspase activation. One of the most prominent pathways for caspase-1 activation is the inflammasome

pathway.

## The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1. This, in turn, results in the processing and secretion of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.

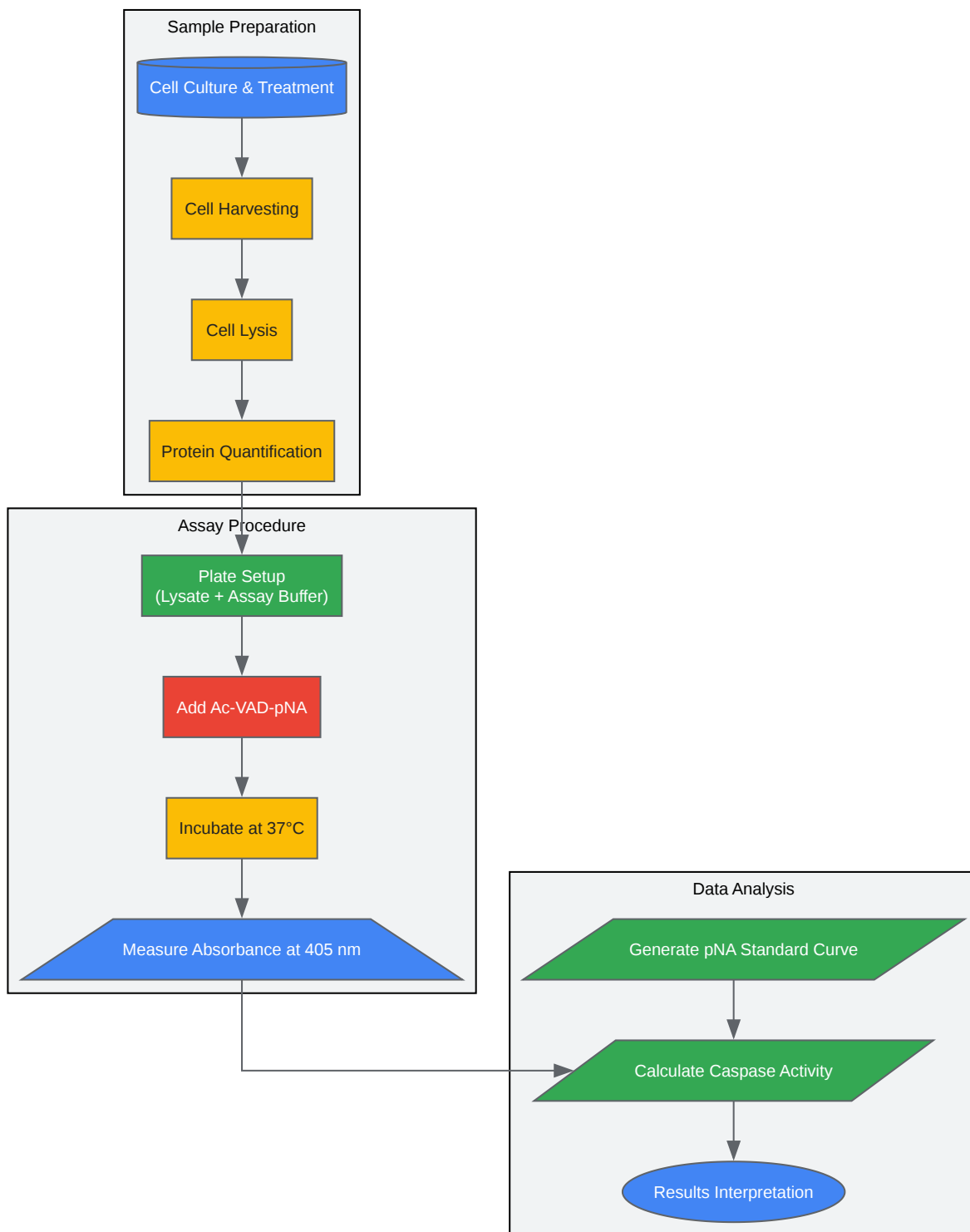


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Caption: The NLRP3 Inflammasome Activation Pathway.

## Experimental Workflow for Caspase-1 Activity Assay

The following diagram illustrates the key steps in a typical experimental workflow for measuring caspase-1 activity using **Ac-VAD-pNA**.



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Caption: Experimental Workflow for a Caspase-1 Colorimetric Assay.



## Conclusion

**Ac-VAD-pNA** remains a fundamental tool for researchers investigating caspase-mediated cellular processes. Its utility in colorimetric assays provides a straightforward and quantifiable method for assessing enzyme activity. A thorough understanding of its chemical properties, substrate specificity, and the appropriate experimental protocols is crucial for obtaining reliable and reproducible data in the study of apoptosis, inflammation, and related therapeutic areas.

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